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Compound of Interest

Compound Name: C21H24F2N2O3

Cat. No.: B12629610

Get Quote

Introduction & Compound Overview
Efletirizine (Chemical Name: 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic

acid) is a potent histamine H1-receptor antagonist. It shares the pharmacophore of Cetirizine

but substitutes the chlorophenyl/phenyl moiety with a bis(4-fluorophenyl) system.

This substitution significantly alters the electronic environment of the aromatic rings,

necessitating specific spectroscopic protocols to distinguish it from its chlorinated analogs. This

guide provides a self-validating workflow for confirming the identity of Efletirizine using UV-Vis,

FT-IR, and multi-nuclear NMR (

H,

C,

F).
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Property Specification

Formula

MW 390.42 g/mol

Key Moiety Bis(4-fluorophenyl)methyl group

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water (Free Base)

Experimental Protocols
UV-Visible Spectroscopy
Objective: Quantification and confirmation of the conjugated aromatic system (

transitions).

Methodology:

Solvent: Methanol (HPLC Grade).

Blank: Pure Methanol.

Concentration: Prepare a stock solution of 100

g/mL, dilute to 10-20

g/mL for analysis.

Scan Range: 200–400 nm.

Analysis: Unlike Cetirizine (

nm), the difluoro substitution induces a hypsochromic (blue) shift or intensity change due to the
high electronegativity of fluorine affecting the ring

-system.
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Band Assignment (nm) Transition Type Notes

Primary Band 229 - 231
Benzene ring E-band

(Strong)

Secondary Band ~205 Benzene ring B-band

Auxiliary N/A

Carboxyl/Ether

(Weak, often

obscured)

Critical Insight: The UV spectrum is not specific enough to distinguish Efletirizine from other

benzhydryl piperazines. It must be used for quantification (Beer-Lambert Law) rather than

identification.

Fourier-Transform Infrared Spectroscopy (FT-IR)
Objective: Identification of functional groups, specifically the C-F stretch which differentiates

this molecule from Cetirizine.

Methodology:

Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.

Resolution: 4 cm

, 32 scans.

Sample: Solid powder (Free base or Dihydrochloride salt).

Key Vibrational Modes:
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Functional Group
Wavenumber (cm

)
Intensity Diagnostic Value

O-H Stretch 2500 – 3300 Broad, Med
Carboxylic acid dimer

(H-bonded).

C=O Stretch 1735 – 1745 Strong
Carboxylic acid

carbonyl.

C=C Aromatic 1590 – 1610 Medium
Aromatic ring

breathing.

C-F Stretch 1215 – 1230 Very Strong

Definitive ID.

Distinguishes from C-

Cl (~1090 cm

).

C-O Stretch 1100 – 1150 Strong
Ether linkage (

).

C-H Aromatic > 3000 Weak C-H stretch.

Nuclear Magnetic Resonance (NMR)
Objective: Complete structural elucidation. The presence of Fluorine makes

C and

F NMR indispensable.

Methodology:

Instrument: 400 MHz or higher.

Solvent: DMSO-

(Preferred for solubility of zwitterionic forms) or

.
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Reference: TMS (

0.0 ppm).

A.

H NMR Analysis (Proton)
The symmetry of the bis(4-fluorophenyl) group simplifies the aromatic region.
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(ppm) Multiplicity Integral Assignment
Coupling (

)

12.0 - 12.5 Broad Singlet 1H -COOH

Exchangeable

with

.

7.35 - 7.45 DD / Multiplet 4H Ar-H (meta to F)
Hz,

Hz.

7.10 - 7.20 Triplet / Multiplet 4H Ar-H (ortho to F)
Hz,

Hz.

4.35 Singlet 1H
Ar

CH-N
Methine proton.

4.05 Singlet 2H
-O-CH

-COOH

Deshielded by

Carbonyl +

Oxygen.

3.65 Triplet 2H

-N-CH

-CH

-O-

Hz.

2.40 - 2.90 Broad Multiplets 10H
Piperazine Ring

+ Sidechain

Overlapping

aliphatic amines.
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Expert Note: The aromatic protons appear as complex multiplets due to

F coupling. The "triplet" appearance of the protons ortho to Fluorine is actually a

doublet of doublets (coupling to H-meta and F-ipso) where

.

B.

C NMR Analysis (Carbon)
Crucial for Validation: The Fluorine atoms will split the aromatic carbon signals into doublets.

This is the "fingerprint" of Efletirizine.
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(ppm) Splitting (Hz) Assignment

172.5 Singlet - C=O (Carboxyl)

161.8 Doublet ~245 Ar-C-F (Ipso)

138.5 Doublet ~3 Ar-C-CH (Para to F)

129.5 Doublet ~8 Ar-C (Meta to F)

115.8 Doublet ~21 Ar-C (Ortho to F)

74.5 Singlet -
Ar

CH-N

69.8 Singlet -
-O-CH

-COOH

66.5 Singlet -

-N-CH

-CH

-O-

50-55 Singlets - Piperazine carbons

C.

F NMR Analysis
Shift:

-115.0 to -117.0 ppm (Single peak if rings equivalent).

Validation: Presence of a single sharp signal confirms the purity of the bis-fluoro substitution.

Integrated Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of Efletirizine,

moving from bulk property analysis to atomic-level confirmation.
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Unknown Sample
(C21H24F2N2O3)

UV-Vis Spectroscopy
(MeOH) FT-IR (ATR) 1H NMR (DMSO-d6)

λmax ~230 nm
(Benzhydryl Chromophore)

13C NMR & 19F NMR

Quantification OK

Peaks:
1740 cm⁻¹ (COOH)

1220 cm⁻¹ (C-F Stretch)

F-Group Detected

Aromatic Multiplets (8H)
Methine Singlet (1H)
Side Chain Pattern

Skeleton Confirmed

C-F Coupling (J ~245 Hz)
19F Signal @ -116 ppm

CONFIRMED IDENTITY:
Efletirizine

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic validation of Efletirizine, integrating UV, IR, and

Multi-Nuclear NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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